molecular formula C14H16N2O2 B1681456 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one CAS No. 923359-38-0

6-(piperidin-4-yloxy)isoquinolin-1(2H)-one

Cat. No. B1681456
M. Wt: 244.29 g/mol
InChI Key: IPEXHQGMTHOKQV-UHFFFAOYSA-N
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Patent
US08188117B2

Procedure details

Coumpound (11) was dissolved in ethanol/2 N HCl (1:1) and stirred at room temperature until complete conversion was achieved. The solvent was removed i. vac. and the residue was purified by preparative HPLC. The resulting trifluoroacetate was dissolved in 2 N HCl and lyophilized. After another lyophilization from water, 850 mg of the title compound could be obtained as HCl salt. Rt=0.75 min (Method B). Detected mass: 245.1 (M+H+).
Name
( 11 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([O:14][C:15]2[CH:16]=[C:17]3[C:22](=[CH:23][CH:24]=2)[C:21]([O:25]CC2C=CC=CC=2)=[N:20][CH:19]=[CH:18]3)[CH2:10][CH2:9]1)=O)(C)(C)C>C(O)C>[NH:8]1[CH2:9][CH2:10][CH:11]([O:14][C:15]2[CH:16]=[C:17]3[C:22](=[CH:23][CH:24]=2)[C:21](=[O:25])[NH:20][CH:19]=[CH:18]3)[CH2:12][CH2:13]1

Inputs

Step One
Name
( 11 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OC=1C=C2C=CN=C(C2=CC1)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature until complete conversion
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed i
CUSTOM
Type
CUSTOM
Details
and the residue was purified by preparative HPLC
DISSOLUTION
Type
DISSOLUTION
Details
The resulting trifluoroacetate was dissolved in 2 N HCl

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)OC=1C=C2C=CNC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 850 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.